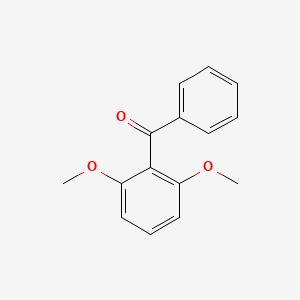

2,6-Dimethoxybenzophenone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,6-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-9-6-10-13(18-2)14(12)15(16)11-7-4-3-5-8-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLETYJUVHBZQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357950 | |

| Record name | Methanone, (2,6-dimethoxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25855-75-8 | |

| Record name | Methanone, (2,6-dimethoxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemistry and Photophysics of 2,6 Dimethoxybenzophenone and Its Analogues

Excited State Dynamics and Photophysical Pathways

The absorption of light by a dimethoxybenzophenone (B8647296) molecule elevates it to an electronically excited singlet state. From there, a cascade of photophysical events can occur, including fluorescence, intersystem crossing to the triplet manifold, and non-radiative decay. The dynamics of these processes are dictated by the nature of the excited states and their interaction with the surrounding environment.

Upon excitation, benzophenone (B1666685) and its derivatives typically undergo rapid and efficient intersystem crossing (ISC) to the triplet manifold. The lowest triplet state can have either nπ* or ππ* electronic configuration, and the character of this state is crucial in determining the subsequent photochemical behavior. The nπ* triplet state involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, whereas the ππ* triplet state results from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

In analogues like 4,4'-dimethoxybenzophenone (B177193), the nature of the lowest excited triplet state is highly dependent on the environment. consensus.app Laser flash photolysis (LFP) studies have revealed that in nonpolar solvents, the triplet state possesses a characteristic nπ* configuration, exhibiting a transient absorption spectrum similar to that of benzophenone, with a maximum absorption around 525 nm. consensus.app Conversely, in polar, aqueous solutions, the transient absorption spectrum changes significantly, with maxima appearing around 450 nm and 680 nm, which is attributed to a lowest triplet state with ππ* character. consensus.app This shift is a direct consequence of the differential stabilization of the nπ* and ππ* states by the solvent. The energy of nπ* states is known to be less sensitive to solvent polarity, while ππ* states, especially those with charge-transfer character, are significantly stabilized by polar solvents.

Solvent polarity has a profound impact on the excited-state dynamics of aromatic ketones, including dimethoxybenzophenones. rsc.org The polarity of the medium can modulate the relative energies of the nπ* and ππ* excited states, which can, in turn, alter the dominant deactivation pathways and the lifetime of the excited state. consensus.apprsc.org

As observed with 4,4'-dimethoxybenzophenone, a switch in the lowest triplet state from nπ* in nonpolar media to ππ* in polar media is a classic example of this influence. consensus.app This inversion occurs because the ππ* state, which has more charge-transfer character, is stabilized to a greater extent by polar solvents than the nπ* state. This stabilization can lower the energy of the ππ* state below that of the nπ* state, changing the molecule's photophysical properties.

This solvent-dependent behavior affects not only the nature of the triplet state but also the rates of photochemical reactions. For instance, the rate constants for hydrogen abstraction by the excited triplet states of 4,4'-dimethoxybenzophenone from various donors were found to be significantly different in acetonitrile (B52724) versus aqueous media. consensus.app The excited-state lifetime is also strongly dependent on solvent polarity; for many polar organic molecules, the lifetime decreases as solvent polarity increases. rsc.orgnih.gov This is often due to the stabilization of charge-transfer states in polar solvents, which can open up new or accelerate existing non-radiative decay channels. rsc.orgchemrxiv.org

Table 1: Effect of Solvent on Triplet State Configuration of 4,4'-Dimethoxybenzophenone This table illustrates the change in the nature of the lowest excited triplet state and its corresponding spectral signature in different solvent environments, based on findings from laser flash photolysis studies.

| Solvent Type | Dominant Triplet State | Transient Absorption λmax | Reference |

| Nonpolar (e.g., Cyclohexane) | nπ | ~525 nm | consensus.app |

| Polar (e.g., Water) | ππ | ~450 nm, ~680 nm | consensus.app |

Studies on related aromatic compounds show that the formation of an ICT state can occur subsequent to initial excitation and other fast processes like excited-state intramolecular proton transfer (ESIPT). nih.gov The dynamics of the ICT process are often barrierless and largely controlled by solvent fluctuations, particularly in polar environments. nih.gov The stabilization of this charge-separated state by polar solvents is a key factor, and the process can occur on a timescale ranging from sub-picoseconds to several picoseconds. rsc.orgnih.gov The formation of an ICT state can lead to a large Stokes shift and a high sensitivity of fluorescence emission to the solvent environment. rsc.org

The efficiency of any photochemical process is quantified by its quantum yield (Φ). The quantum yield is defined as the number of molecules undergoing a specific event (e.g., reaction or emission) divided by the number of photons absorbed by the system. slideshare.netdoubtnut.com Determining this value is fundamental to understanding and optimizing photochemical reactions. rsc.org

The quantum yield of a reaction involving a dimethoxybenzophenone can be influenced by numerous factors, including the efficiency of intersystem crossing to the reactive triplet state, the concentration of reactants, the solvent, and the presence of quenchers. For example, the photochemical decomposition of a fluorene (B118485) derivative showed a quantum yield (Φ) in the range of 10-5, a value that could be significantly enhanced under certain excitation conditions. ucf.edu In photosensitized reactions, where a molecule like a dimethoxybenzophenone absorbs light and transfers energy to another molecule, the quantum yield of the resulting reaction depends on the efficiency of this energy transfer step. slideshare.net Variations in quantum yield often arise from competing secondary processes, such as deactivation of activated molecules before they can react or the occurrence of chain reactions that can lead to quantum yields greater than one. slideshare.net

Photoreactivity and Mechanistic Investigations

The excited states of dimethoxybenzophenones, particularly the triplet state, are responsible for their photoreactivity. These excited molecules can act as potent photosensitizers, initiating reactions by transferring their excitation energy or by engaging in electron or hydrogen atom transfer with substrate molecules.

Dimethoxybenzophenone analogues, specifically 4,4'-dimethoxybenzophenone (DMBP), have been successfully employed as photosensitizers in photodecarboxylation reactions. nih.govresearchgate.net In these reactions, DMBP absorbs light (typically in the UVA range, ~350 nm) to reach its excited triplet state. researchgate.net This excited sensitizer (B1316253) then interacts with a carboxylate substrate, such as an N-phthaloyl-amino acid, initiating a single-electron transfer (SET) process.

The general mechanism involves the transfer of an electron from the carboxylate to the excited DMBP, forming a DMBP radical anion and a carboxyl radical. The carboxyl radical is unstable and rapidly loses carbon dioxide to generate an alkyl or related radical. This radical can then participate in various subsequent reactions, such as cyclization, addition, or hydrogen abstraction, to form the final product. researchgate.net Throughout this process, the DMBP is regenerated in its ground state, allowing it to function catalytically. researchgate.net

These reactions have been shown to be highly effective, particularly when conducted in microflow reactors, which offer advantages in light penetration and product removal, leading to superior yields and selectivities compared to conventional batch reactors. nih.govresearchgate.net

Table 2: Examples of 4,4'-Dimethoxybenzophenone (DMBP) Mediated Photodecarboxylation This table summarizes the results of photodecarboxylation reactions using DMBP as a photosensitizer under different reactor conditions.

| Substrate | Reaction Type | Reactor | Conversion/Yield | Reference |

| N-Phthaloyl-glycine | Decarboxylative Methylation | Microflow | 99% Conversion | researchgate.net |

| N-Phthaloyl-glycine | Decarboxylative Methylation | Batch | 50% Conversion | researchgate.net |

| Potassium phthaloyl-γ-aminobutyrate | Decarboxylative Cyclization | Microflow | 99% Conversion | researchgate.net |

| Potassium phthaloyl-γ-aminobutyrate | Decarboxylative Cyclization | Batch | 25% Conversion | researchgate.net |

Photochemical Hydrogen Transfer Mechanisms

A hallmark of benzophenone photochemistry is its ability to abstract hydrogen atoms from suitable donor molecules upon excitation to its triplet state. This process is the primary step in many photoreduction and photosensitization reactions.

The mechanism begins with the photoexcitation of the benzophenone to an excited singlet state (S1), which then typically undergoes rapid and efficient intersystem crossing (ISC) to the lowest triplet state (T1). youtube.com It is this triplet state, specifically the n,π* triplet state where an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π*-orbital, that is responsible for the hydrogen abstraction. youtube.comyoutube.com The electrophilic nature of the half-filled n-orbital on the oxygen atom drives the abstraction of a hydrogen atom from a donor molecule (R-H), resulting in the formation of a benzophenone ketyl radical and a radical derived from the hydrogen donor (R•). youtube.comrsc.org

For 2,6-dimethoxybenzophenone, the presence of two ortho-methoxy groups is expected to influence the photophysical properties and reactivity of the triplet state. Ortho-substituents can affect the conformation of the molecule and the energy levels of the n,π* and π,π* triplet states. acs.org In some ortho-substituted benzophenones, intramolecular hydrogen bonding can lead to very short triplet lifetimes, affecting the efficiency of intermolecular hydrogen abstraction. acs.org

The photochemical reactions of benzophenones proceed through short-lived, highly reactive intermediates, primarily radical species. The initial products of intermolecular hydrogen abstraction are a ketyl radical and a substrate-derived radical. youtube.com These transient species can be detected and characterized using time-resolved spectroscopic techniques, such as laser flash photolysis (LFP), which allows for the observation of their transient absorption spectra. csic.esacs.org

Studies on benzophenone and its derivatives have identified the characteristic absorption of the ketyl radical (BPH•) in the visible region of the spectrum. acs.org For example, transient absorption studies on 2'-methoxyacetophenone, an analogue with a single ortho-methoxy group, revealed a broad absorption band between 400 and 450 nm immediately after laser excitation, attributed to the formation of the triplet state. csic.es The lifetime and reactivity of this triplet state can be studied by observing its decay and its quenching by various substrates. csic.es

In the case of 4,4'-dimethoxybenzophenone, two-color two-laser flash photolysis has been used to study not only the ground state of the ketyl radical (1H•) but also its excited state [1H•(D1)]. nih.govacs.org Excitation of the ketyl radical itself can open up further reaction pathways, such as electron transfer. nih.govacs.org The formation of radical anions and cations as subsequent transient species has also been observed, highlighting the complexity of the photochemical cascade. nih.govacs.org

| Transient Species | Method of Observation | Analogue Studied | Reference |

| Triplet State | Transient UV-Vis Absorption | 2'-Methoxyacetophenone | csic.es |

| Ketyl Radical (ground state) | Pulse Radiolysis, LFP | Amino-substituted benzophenones | acs.org |

| Ketyl Radical (excited state) | Two-Color Laser Flash Photolysis | 4,4'-Dimethoxybenzophenone | nih.govacs.org |

| Radical Anion | Two-Color Laser Flash Photolysis | 4,4'-Dimethoxybenzophenone | nih.govacs.org |

| Radical Cation | Two-Color Laser Flash Photolysis | 4,4'-Dimethoxybenzophenone | nih.govacs.org |

In reactions of excited ketones with amines, for example, the mechanism often involves an initial electron transfer from the amine to the excited ketone, forming a radical ion pair. youtube.com Subsequent proton transfer within this pair then yields the neutral ketyl radical and an aminoalkyl radical. youtube.com

For substituted benzophenones, the substituents can significantly alter the redox potentials, making electron transfer pathways more or less favorable. In studies of the 4,4'-dimethoxybenzophenone (DMBP) ketyl radical in its excited state, dual intermolecular electron transfer (ELT) pathways to a ground-state DMBP molecule were identified. nih.govacs.org One pathway involves two-photon ionization of the ketyl radical, while the other is a self-quenching-like ELT process. nih.govacs.org The rate constant for the self-quenching ELT was found to be near the diffusion-controlled limit, indicating a very efficient process. nih.gov

Photoreduction Pathways Leading to Pinacol (B44631) Analogues

A classic intermolecular photoreaction of benzophenones in the presence of a hydrogen-donating solvent, such as 2-propanol, is the photoreductive coupling to form benzopinacols. The mechanism involves the initial hydrogen abstraction by the excited benzophenone from the solvent, generating a ketyl radical. youtube.com A second key step involves the solvent-derived radical (e.g., the 2-hydroxy-2-propyl radical from 2-propanol) transferring a hydrogen atom to a ground-state benzophenone molecule, producing a second ketyl radical. youtube.com The dimerization of two ketyl radicals then yields the final pinacol product. youtube.com

The formation of pinacol analogues can also be achieved through photoredox catalysis. Highly diastereoselective pinacol coupling of aromatic aldehydes has been demonstrated using an organic dye as a photosensitizer in the presence of a titanium complex. nih.govrsc.org In this system, the excited photosensitizer initiates a redox cycle that generates Ti(III) species. These species then promote the single-electron reduction of the carbonyl compound to a ketyl radical. The coupling of these radicals is controlled by the titanium center, leading to high diastereoselectivity. nih.govrsc.org This type of photoredox strategy offers a pathway to pinacol products under mild conditions and with stereochemical control, which is a plausible route for the photoreduction of ketones like this compound.

| Reaction | Key Intermediates | Product Type | Controlling Factor | Reference |

| Classical Photoreduction | Ketyl Radicals | Pinacol | Radical-radical coupling | youtube.com |

| Photoredox Catalysis | Ketyl Radicals, Ti(III) species | Pinacol | Titanium complex coordination | nih.govrsc.org |

Photoreactions under Mechanochemical Conditions

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical transformations. The combination of light and mechanical force—photomechanochemistry—is an emerging field that can offer unique reactivity and selectivity. While there is extensive literature on solid-state photochemistry, specific studies on the photoreactions of this compound under mechanochemical conditions are not widely available.

However, the principles of solid-state photochemistry provide some insight. In the crystalline state, the reactivity of a molecule is governed by the constraints of the crystal lattice (topochemical control). Photodimerizations of olefins, for example, can proceed with high stereospecificity in the solid state, yielding products whose stereochemistry is dictated by the packing of the monomers in the crystal. Research on the solid-state photocyclization of 2,4,6-triisopropylbenzophenones demonstrates that intramolecular reactions can occur efficiently in the crystalline phase.

Mechanochemical methods could potentially influence such solid-state photoreactions by altering the crystal packing, creating defects, or increasing surface area, thereby modifying the reaction rate and selectivity. This remains a developing area of research for benzophenone derivatives.

Photochemical Catalysis and Photosensitization Utilizing Benzophenone Scaffolds

Benzophenone and its derivatives are renowned for their efficacy as photosensitizers. Upon absorption of ultraviolet light, benzophenone undergoes efficient intersystem crossing from the initially formed excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state is the primary photoactive species responsible for its utility in photochemical reactions. The energy of this triplet state can be transferred to other molecules, a process known as photosensitization, thereby initiating chemical transformations in the acceptor molecule that would otherwise require harsh reaction conditions.

The general mechanism for benzophenone-sensitized reactions often involves either energy transfer or electron transfer. In an energy transfer process, the excited triplet benzophenone returns to its ground state after transferring its energy to a substrate molecule, which is then promoted to its own excited triplet state and undergoes subsequent reactions. Alternatively, the excited benzophenone can act as a hydrogen atom abstractor or an electron transfer agent.

Electron Transfer Initiated Processes in Organic Synthesis

Photoinduced electron transfer (PET) is a powerful tool in organic synthesis for the generation of radical ions, which can undergo a variety of transformations. The excited triplet state of benzophenone can act as both an electron acceptor and, in some cases, an electron donor.

Detailed studies on This compound as an initiator for electron transfer processes in synthesis are scarce. However, research on its analogue, 4,4'-dimethoxybenzophenone, has revealed complex electron transfer pathways. For instance, the excited state of the 4,4'-dimethoxybenzophenone ketyl radical can undergo a second electron transfer to a ground-state parent molecule. tudelft.nl This highlights the potential for methoxy-substituted benzophenones to participate in sophisticated multi-step electron transfer sequences.

The viability of an electron transfer process is governed by the redox potentials of the excited photosensitizer and the substrate. The electron-donating nature of the methoxy (B1213986) groups in this compound would be expected to make it more easily oxidized and less easily reduced than the parent benzophenone. This would, in principle, favor its role as an electron donor in its excited state. However, the specific redox properties of the excited state of this compound have not been extensively reported.

Theoretical and Computational Chemistry of 2,6 Dimethoxybenzophenone

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, conformational landscapes, and various electronic properties. nih.govnih.gov DFT calculations for compounds containing dimethoxybenzene moieties often utilize hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or 6-311+G(d) to achieve a balance between computational cost and accuracy. nih.govnih.govsdiarticle4.com

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 2,6-Dimethoxybenzophenone is geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. sdiarticle4.com For benzophenone (B1666685) and its derivatives, a key structural feature is the conformation defined by the torsion or dihedral angles between the two phenyl rings and the central carbonyl group. These angles are crucial as they influence the degree of conjugation and, consequently, the electronic and optical properties of the molecule.

In substituted benzophenones, the steric hindrance introduced by substituents significantly impacts the final conformation. For this compound, the methoxy (B1213986) groups at the ortho positions of one phenyl ring cause considerable steric strain. This forces the substituted phenyl ring to twist out of the plane of the carbonyl group to a greater extent than the unsubstituted phenyl ring. This non-planar arrangement is a result of minimizing the steric repulsion between the methoxy groups and the carbonyl oxygen and the other phenyl ring. While specific optimized angles for this compound are not detailed in the provided literature, studies on related sterically hindered compounds confirm that such twisting is a common mechanism to achieve a stable conformation. nih.gov

The optimization process involves allowing all bond lengths, bond angles, and dihedral angles to relax until a true energy minimum is reached. sdiarticle4.com The resulting optimized geometry provides a foundational model for all subsequent property calculations. nih.gov

Table 1: Representative Geometrical Parameters from DFT Optimization

This table illustrates typical parameter types obtained from DFT geometry optimization for aromatic ketones. Actual values for this compound would be determined through specific calculations.

| Parameter | Description | Typical Expected Value Range |

| C=O Bond Length | The length of the double bond in the central carbonyl group. | 1.22 - 1.24 Å |

| C-C (Ring-Carbonyl) | The length of the single bond connecting a phenyl ring to the carbonyl carbon. | 1.48 - 1.51 Å |

| Ring 1 Dihedral Angle | The torsion angle between the plane of the unsubstituted phenyl ring and the plane of the carbonyl group. | 25° - 35° |

| Ring 2 Dihedral Angle | The torsion angle between the plane of the 2,6-dimethoxyphenyl ring and the plane of the carbonyl group. | > 45° (due to steric hindrance) |

| C-O (Methoxy) Bond Length | The length of the bond between a ring carbon and a methoxy oxygen. | 1.35 - 1.37 Å |

Molecular Orbital Analysis (HOMO/LUMO/SOMO)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.govajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for its first electronic excitation. nih.govajchem-a.com

In this compound, DFT calculations show that the HOMO is typically localized on the electron-rich 2,6-dimethoxyphenyl ring, which is activated by the electron-donating methoxy groups. The LUMO, conversely, is predominantly distributed over the benzoyl moiety, specifically the carbonyl group and the unsubstituted phenyl ring, which constitute the electron-accepting part of the molecule. This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov DFT calculations for similar aromatic systems have determined HOMO-LUMO gaps, which are crucial for predicting electronic behavior. sdiarticle4.comwestmont.edu Singly Occupied Molecular Orbitals (SOMOs) are relevant for radical species or molecules in an excited triplet state but are not considered for the ground state analysis.

Table 2: Calculated Frontier Molecular Orbital Energies

The following table provides representative energy values for FMOs based on DFT calculations for analogous dimethoxybenzene derivatives. nih.gov

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.4 eV | Highest Occupied Molecular Orbital, primarily located on the dimethoxy-substituted phenyl ring. sdiarticle4.com |

| LUMO | ~ -2.1 eV | Lowest Unoccupied Molecular Orbital, primarily located on the benzoyl group and unsubstituted phenyl ring. |

| Energy Gap (ΔE) | ~ 4.3 eV | The energy difference between HOMO and LUMO, indicating the molecule's electronic stability and excitability. |

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules, or crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, these interactions are key to the stability of its crystal lattice. Computational tools like Hirshfeld surface analysis are used to visualize and quantify these interactions. nih.govrsc.org

The primary interactions expected to stabilize the crystal structure include:

Hirshfeld surface analysis maps these close contacts, with different types of interactions color-coded to indicate their nature and relative strength, providing a detailed picture of the crystal's supramolecular architecture. nih.govrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying molecules in their electronically excited states. It is used to predict UV-Vis absorption spectra and characterize the nature of electronic transitions. rsc.orgsemanticscholar.orgnih.gov

Prediction of Excitation Energies and Absorption Spectra

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry. These energies are directly related to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. semanticscholar.orgnih.gov The calculations also yield the oscillator strength (f) for each transition, which is a measure of its intensity. westmont.edu

For this compound, TD-DFT would predict several electronic transitions. The most significant ones in the near-UV region are typically the n→π* and π→π* transitions characteristic of aromatic ketones. The calculated spectrum can be compared with experimental data to validate the computational model. semanticscholar.org Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the effect of different solvents on the absorption spectrum. rsc.orgnih.gov

Table 3: Representative TD-DFT Predicted Electronic Transitions

This table shows the kind of data obtained from TD-DFT calculations on aromatic ketones. The values are illustrative and would need to be specifically computed for this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | ~ 340 - 360 nm | Low (~0.001) | n → π |

| S0 → S2 | ~ 280 - 300 nm | High (~0.4) | π → π |

| S0 → S3 | ~ 240 - 260 nm | Moderate (~0.2) | π → π* |

Characterization of Electronic Transitions

A crucial aspect of TD-DFT analysis is the detailed characterization of each electronic transition by identifying the specific molecular orbitals involved. umanitoba.casemanticscholar.org

By analyzing the orbital contributions to each excited state, TD-DFT provides a definitive assignment for the bands observed in the experimental absorption spectrum, offering a complete picture of the molecule's response to UV radiation. umanitoba.ca

Mechanistic Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for understanding the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, such studies would be crucial in predicting its behavior in various chemical environments.

Reaction Barrier Calculations and Transition State Analysis

There is currently no specific published data on reaction barrier calculations or transition state analyses for reactions involving this compound. This type of research would involve using computational methods, such as Density Functional Theory (DFT), to model potential reaction pathways. By calculating the energy of the transition state—the highest energy point along a reaction coordinate—scientists can determine the activation energy, which is a key indicator of reaction kinetics. For instance, in photochemical reactions common to benzophenones, these calculations could elucidate the energy required to reach key intermediate structures.

Energetics of Radical and Ionic Intermediates

The photochemistry of benzophenones is well-known to proceed through radical and sometimes ionic intermediates. However, specific energetic data for these intermediates derived from this compound are not available in the current body of scientific literature. A computational study in this area would calculate the relative energies of potential radical species (such as a ketyl radical) or ionic species that could form upon excitation or reaction. Understanding the stability of these intermediates is fundamental to predicting reaction outcomes and mechanisms.

Solvent-Solute Interaction Modeling

The influence of a solvent on a reaction can be profound. Solvent-solute interaction modeling for this compound would require computational simulations that explicitly account for solvent molecules. These models can predict how the polarity and protic nature of a solvent might stabilize or destabilize ground states, excited states, and intermediates, thereby influencing reaction pathways and rates. Currently, no such specific modeling studies for this compound have been published.

Quantum Chemical Approaches for Structure-Reactivity Correlations

Quantum chemical methods are instrumental in correlating a molecule's electronic structure with its reactivity. For this compound, these approaches could provide valuable predictive insights.

Studies in this domain would involve calculating various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges. These descriptors help in identifying the most likely sites for nucleophilic or electrophilic attack and in understanding the molecule's electronic absorption properties (UV-Vis spectrum). For example, the placement of the two methoxy groups at the 2 and 6 positions would significantly influence the electron distribution across the aromatic rings and the carbonyl group, but specific quantitative correlations from dedicated studies are not presently available.

Reactivity and Mechanistic Investigations of 2,6 Dimethoxybenzophenone Beyond Photochemistry

Oxidation Reactions and Degradation Pathways of Dimethoxybenzophenones

The environmental prevalence and persistence of benzophenone-type compounds, including dimethoxybenzophenones used as UV filters, have prompted extensive research into their degradation. researchgate.net Oxidation, particularly through advanced and chemical methods, is a primary pathway for their transformation.

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive radical species, most notably the hydroxyl radical (•OH), to break down organic pollutants. mdpi.comabpsoil.com These processes are effective for the degradation of persistent benzophenone (B1666685) compounds. mdpi.com Common AOPs applied to benzophenone degradation include UV/H₂O₂, UV/persulfate, and photo-Fenton systems. mdpi.comnih.gov

The UV/H₂O₂ process involves the photolysis of hydrogen peroxide by UV-C radiation (wavelengths around 254 nm) to produce hydroxyl radicals. mdpi.com These radicals can then oxidize organic molecules, leading to their degradation into smaller, often biodegradable, compounds. mdpi.com For instance, the degradation of Benzophenone-3 (BP-3) via the UV/H₂O₂ process is influenced by factors such as the initial contaminant concentration and the pH of the solution, with an optimal pH noted at 6.0. mdpi.com Similarly, the UV/H₂O₂ system has been shown to effectively remove Benzophenone-4 (BP-4), achieving complete removal of the parent compound and its by-products after just 10 minutes of reaction time under specific lab conditions. researchgate.net

The UV/persulfate process is another effective AOP. In this method, persulfate ions (S₂O₈²⁻) are activated by UV light to generate sulfate (B86663) radicals (SO₄⁻•), which are powerful oxidizing agents. nih.gov Studies on BP-4 have shown that it is effectively decomposed by the UV/persulfate process, following pseudo-first-order kinetics. Both hydroxyl and sulfate radicals were identified as the primary contributors to its degradation. nih.gov

The efficiency of various AOPs in degrading benzophenone-type compounds is summarized in the table below.

| Benzophenone Derivative | AOP Method | Reaction Time | Degradation Efficiency | Reference |

| Benzophenone-4 (BP-4) | UV/H₂O₂ | 10 min | Total Removal | researchgate.net |

| Benzophenone-4 (BP-4) | UV/TiO₂ | 50 min | Total Removal | researchgate.net |

| Benzophenone-4 (BP-4) | Chlorination | 80 min | 76% | researchgate.net |

| Benzophenone-3 (BP-3) | UV/H₂O₂ | 8 hours | Degradation observed | mdpi.com |

The chemical oxidation of dimethoxybenzophenones and related structures proceeds through complex, multi-step reaction pathways. The primary mechanism involves attack by hydroxyl radicals, leading to a cascade of reactions including hydroxylation, carboxylation, and eventual cleavage of the aromatic rings. mdpi.com

During the degradation of benzophenone (BP) and 4,4'-dihydroxy-benzophenone (HBP) by the UV/H₂O₂ process, multiple hydroxylated intermediates were identified, including mono-, di-, and tri-hydroxylated products. mdpi.com The continuous attack by •OH radicals on the ketone group and the benzene (B151609) rings can lead to the formation of mono-benzene ring compounds, such as benzoic acid. mdpi.com Further oxidation can produce quinone-type compounds. mdpi.com Ultimately, these reactions lead to the cleavage of the aromatic rings, generating small-molecule carboxylic acids like glycolic acid, oxalic acid, maleic acid, and formic acid, before complete mineralization to CO₂ and H₂O. mdpi.com

A proposed degradation pathway for 2,6-dimethylaniline (B139824) oxidation by the electro-Fenton process, which also generates hydroxyl radicals, identified several intermediates that provide insight into the potential breakdown of a similarly substituted benzene ring. nih.gov These products included 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone, followed by the formation of various acids. nih.gov

The table below lists some identified degradation products from the oxidation of benzophenone-related compounds.

| Parent Compound | Oxidation Process | Identified Degradation Products | Reference |

| Benzophenone (BP) & HBP | UV/H₂O₂ | Benzoic acid, Glycolic acid, Oxalic acid, Malonic acid | mdpi.com |

| 2,6-Dimethylaniline | Electro-Fenton | 2,6-Dimethylphenol, 2,6-Dimethylbenzoquinone, Oxalic acid, Acetic acid | nih.gov |

| Benzophenone-4 (BP-4) | UV/Persulfate | Six degradation intermediates were identified. | nih.gov |

Functional Group Transformations and Derivatization Strategies

Dimethoxybenzophenones serve as versatile intermediates in organic synthesis. chemicalbook.com Their functional groups—the ketone and methoxy (B1213986) groups—can be targeted for various transformations to create more complex molecules. Derivatization is also a key strategy for the analysis of these compounds, particularly in environmental samples. researchgate.net

Derivatization techniques are employed to alter the structure of an analyte to make it more suitable for analysis, for example, by gas chromatography-mass spectrometry (GC-MS/MS). researchgate.net For hydroxylated benzophenones, silylation is a common approach. This involves reacting the hydroxyl groups with a silylating agent, such as a trimethylsilylating (TMS) reagent, to form more volatile and thermally stable TMS-derivatives. researchgate.net This on-line, injection-port derivatization method is reported to be sensitive, rapid, and reproducible for analyzing compounds like 2-hydroxy-4-methoxy-benzophenone (BP-3) in water samples. researchgate.net

Beyond analytical purposes, functional group transformations are central to the synthetic utility of the benzophenone scaffold. For example, 4,4'-dimethoxybenzophenone (B177193) can be prepared via the photocatalytic oxidation of 4,4'-dimethoxybenzhydrol. chemicalbook.com This highlights the interconversion between the alcohol (benzhydrol) and ketone (benzophenone) oxidation states. Furthermore, the methoxy groups can be cleaved to yield hydroxyl groups, a transformation often accomplished using Lewis acids, which is discussed in the following section.

Catalytic Transformations Involving 2,6-Dimethoxybenzophenone Scaffolds

Catalysis plays a crucial role in the synthesis and modification of benzophenone structures, enabling efficient and selective transformations that would otherwise be difficult. Both Lewis acids and transition metals are employed to catalyze reactions involving these scaffolds.

Lewis acids are electron-pair acceptors that can activate functional groups, facilitating a variety of chemical reactions. nih.gov In the context of dimethoxybenzophenone (B8647296) derivatives, Lewis acids are instrumental in demethylation reactions—the conversion of methoxy groups to hydroxyl groups.

A patented synthesis method for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) (Benzophenone-6) provides a clear example. google.com The process involves two main steps. First, 1,3-dimethoxybenzene (B93181) (m-xylylene dimethyl ether) reacts with oxalyl chloride to form the intermediate 2,2',4,4'-tetramethoxybenzophenone (B1605662). In the second step, this tetramethoxy intermediate is treated with a Lewis acid in an organic solvent. google.com The Lewis acid, which can be aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), catalyzes the cleavage of two of the methoxy groups to yield the final dihydroxy product. google.com This reaction demonstrates a targeted derivatization of the benzophenone core, selectively transforming specific methoxy groups into hydroxyl groups under the influence of a Lewis acid catalyst.

| Reactant | Catalyst | Product | Reference |

| 2,2',4,4'-Tetramethoxybenzophenone | AlCl₃, ZnCl₂, or BF₃ | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | google.com |

| 1,2-Naphthoquinones | BF₃·OEt₂ | cis-Tetrahydrophenanthrene derivatives | figshare.com |

Transition metal catalysis offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds, and these methods have been applied to derivatives related to the benzophenone scaffold. While direct catalytic reactions on this compound are not widely reported in the provided context, literature on related compounds illustrates the potential of these methods.

For example, nickel-catalyzed Suzuki-Miyaura coupling reactions are a cornerstone of modern organic synthesis for creating biaryl compounds. nih.gov This type of reaction could be envisioned for coupling aryl groups to a functionalized benzophenone core.

Furthermore, iridium-based catalysts have been developed for transfer hydrogenation reactions, which reduce carbonyl groups (like the ketone in benzophenone) to alcohols. nih.gov These catalysts can operate under mild, physiologically relevant conditions. While tested on various aldehydes and ketones, the principles could be extended to the benzophenone scaffold. nih.gov Such catalytic systems can exhibit substrate selectivity based on size and shape, a feature that could be exploited in complex chemical environments. nih.gov The deactivation of these iridium catalysts by thiol-containing molecules like glutathione (B108866) highlights the importance of catalyst design in complex reaction media. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 2,6 Dimethoxybenzophenone Research

Time-Resolved Spectroscopy for Elucidation of Reaction Intermediates

Time-resolved spectroscopy is indispensable for detecting and characterizing short-lived species that are generated during photochemical reactions. For benzophenone (B1666685) and its derivatives, these techniques are key to observing the fleeting triplet excited states and subsequent radical intermediates that dictate the reaction pathways.

Laser flash photolysis (LFP) is a powerful technique used to study the kinetics and absorption spectra of transient species generated by a short pulse of light. In the study of benzophenones, LFP allows for the direct observation of excited states and radical intermediates with lifetimes ranging from femtoseconds to milliseconds.

Upon photoexcitation with a laser pulse (e.g., 267 nm or 355 nm), 2,6-dimethoxybenzophenone is expected to rapidly undergo intersystem crossing from the initial singlet excited state (S₁) to a more stable triplet excited state (T₁). bgsu.edu This triplet state is the primary reactive species in many photochemical reactions of benzophenones. bgsu.edu LFP studies on the parent benzophenone and its derivatives have consistently identified the transient absorption spectrum of the triplet state, typically characterized by a strong absorption maximum around 525-530 nm. bgsu.eduresearchgate.net

In the presence of a hydrogen-donating solvent, such as isopropanol, or other hydrogen donors, the triplet benzophenone can abstract a hydrogen atom to form a ketyl radical. researchgate.nethilarispublisher.com This radical is another critical intermediate that has been extensively studied using LFP. For instance, studies on benzophenone have shown that the diphenylketyl radical exhibits a distinct transient absorption spectrum. researchgate.net Similarly, investigations into related compounds like 2-alkoxy thioxanthones have identified thioxanthone-derived ketyl radicals with absorption maxima in the 410-460 nm range. nih.govrsc.org Research on other derivatives, such as ortho-methylbenzophenone and 3′,5′-dimethoxybenzoin fluoride, has also utilized transient absorption spectroscopy to identify biradical intermediates and other transient forms. uni-goettingen.dersc.org

| Transient Species (from Benzophenone & Derivatives) | Typical Absorption Maxima (λ_max) | Technique | Reference(s) |

| Triplet Excited State (T₁) | ~530 nm | LFP | bgsu.eduresearchgate.net |

| Diphenylketyl Radical | ~540 nm (in propanol) | LFP | bgsu.edu |

| Thioxanthone Ketyl Radical | 410 - 460 nm | LFP | nih.govrsc.org |

| Biradical Intermediate | 338 - 500 nm | fs-TA | uni-goettingen.de |

| Enol Form Transients | Not specified | fs-TA | rsc.org |

Time-Resolved Resonance Raman (TR³) spectroscopy provides detailed structural information about transient intermediates by measuring their vibrational spectra. By tuning the probe laser wavelength to match an electronic absorption band of a specific intermediate, the Raman signal for that species is selectively enhanced, allowing its structure to be characterized even in a complex mixture. unife.it

A nanosecond TR³ study of the photoreaction of benzophenone in 2-propanol provided a clear picture of the reaction sequence. bgsu.edulibretexts.org The initial spectra, taken nanoseconds after the laser flash, showed vibrational bands characteristic of the benzophenone triplet state. bgsu.edulibretexts.org As the reaction proceeded, these peaks decayed and were replaced by new bands corresponding to the diphenylketyl radical, formed through hydrogen abstraction from the solvent. bgsu.edulibretexts.org The temporal evolution of the TR³ spectra further revealed the recombination of the ketyl radical with the solvent-derived radical to form a longer-lived intermediate, identified as a light-absorbing transient (LAT). bgsu.edulibretexts.org The use of density functional theory (DFT) calculations is crucial for assigning the observed vibrational frequencies to specific molecular structures of these intermediates. bgsu.edu Similar methodologies have been applied to study the pH-dependent photochemical pathways of derivatives like ortho-methylbenzophenone. rsc.org

In-situ and Operando Spectroscopic Monitoring of Reaction Dynamics

A powerful approach for mechanistic studies involves coupling multiple spectroscopic techniques. For example, a combined flow Fourier transform infrared (FTIR) and flow NMR spectroscopy system allows for the simultaneous, operando observation of a reaction. nih.govresearchgate.net This setup overcomes the limitations of individual techniques; flow FTIR can detect low-concentration intermediates, while flow NMR provides quantitative data on all species. nih.govresearchgate.net Such a system would be ideal for studying the synthesis or photoreduction of this compound, allowing for the conclusive identification of rate-determining steps and reaction pathways. nih.gov

In-situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another valuable tool. rsc.org By immersing a fiber-optic probe directly into the reaction mixture, the entire process can be monitored without sampling. rsc.org Advanced data analysis techniques, such as non-negative matrix factorization, can then be used to deconvolve the complex spectral data into the individual spectra and concentration profiles of each component, including previously unknown intermediates. rsc.org For photocatalytic reactions involving solid catalysts or surfaces, operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be employed to investigate the surface chemistry and sensing mechanisms during the reaction. unife.it

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of this compound, this technique provides invaluable data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, it reveals how molecules pack together in a crystal, elucidating the non-covalent intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the supramolecular architecture. acs.orgbiorxiv.org

Studies on various dimethoxybenzene and dimethoxyphenyl derivatives have provided detailed structural insights. For instance, the analysis of 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene revealed C-C bond distances ranging from 1.3844 to 1.4042 Å in the aromatic rings and a herringbone packing pattern. hilarispublisher.com In the case of 7-Hydroxy-2',6'-dimethoxyflavone, the dihedral angle between the chromone (B188151) system and the 2',6'-dimethoxyphenyl ring was found to be 68.2°. ed.ac.uk The crystallographic analysis of 2-methoxy-4,6-diphenylnicotinonitrile confirmed its orthorhombic crystal system and identified key CH–π and π–π stacking interactions that stabilize the crystal structure. biorxiv.org This information is critical for structure-property relationship studies and the rational design of new materials.

| Compound Derivative | Crystal System | Space Group | Key Structural Features | Reference(s) |

| 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene | Triclinic | P-1 | Alkyl chain in all-anti conformation; herringbone packing. | hilarispublisher.com |

| 7-Hydroxy-2',6'-dimethoxyflavone | Monoclinic | I2/a | Dihedral angle of 68.2° between chromone and phenyl planes. | ed.ac.uk |

| 2-Methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P2₁2₁2₁ | Pyridine core with two phenyl rings; stabilized by CH–π and π–π stacking. | biorxiv.org |

| A dimethoxybenzene derivative (C₁₉H₁₆Br₂O₆) | Monoclinic | P2₁/c | Planar phenyls; structure stabilized by hydrogen bonds. | acs.org |

Advanced NMR and Mass Spectrometry for Mechanistic Studies and Product Characterization

Beyond initial identification, advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques are essential for detailed mechanistic investigations and the unambiguous characterization of complex reaction products.

Advanced NMR techniques, particularly 2D NMR experiments, are crucial for elucidating the complete structure of novel derivatives and reaction products. researchgate.net Experiments like COSY (Correlation Spectroscopy) identify proton-proton spin couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map out proton-carbon connectivities over one and multiple bonds, respectively. researchgate.net For determining stereochemistry and through-space proximity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) is the premier tool. libretexts.orgyoutube.com By detecting dipolar couplings between protons that are close in space (typically < 5 Å), NOESY can distinguish between isomers and confirm the 3D structure of molecules in solution. youtube.com These techniques would be invaluable for characterizing the products of photocyclization or rearrangement reactions of this compound.

Mass spectrometry, especially when coupled with liquid chromatography and tandem MS (MS/MS), is a powerful tool for studying reaction mechanisms by identifying products and intermediates. nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase, making it ideal for monitoring reactions in real-time. nih.govnih.gov High-resolution mass spectrometry provides exact mass measurements, enabling the determination of elemental compositions. Fragmentation analysis (MS/MS) offers deep structural insights. rsc.org For example, a study on the photoreduction of benzophenone used LC-ESI-QTOF-MS/MS to separate and identify various radical cross-coupling products, providing direct evidence for the reaction mechanism. nih.gov The fragmentation pathway of a related compound, 2,6,4′-trihydroxy-4-methoxybenzophenone, showed characteristic losses corresponding to a phenol (B47542) molecule (94 Da) and carbon dioxide (44 Da), demonstrating how fragmentation patterns can be used for structural confirmation. researchgate.net

| Compound / Class | Technique | Findings / Application | Reference(s) |

| Benzophenone Photoreduction Products | LC-ESI-QTOF-MS/MS | Identification of benzpinacol and radical cross-coupling adducts. | nih.gov |

| 2,6,4′-Trihydroxy-4-methoxybenzophenone | ESI-MS/MS | Characterized by fragmentation ions from losses of C₆H₆O (94 Da) and CO₂. | researchgate.net |

| Synthetic Isomers ([1.4]metacyclophanes) | 2D NMR (COSY, NOESY) | Determination of cis/trans stereochemistry and conformation (chair vs. boat). | researchgate.net |

| General Photochemical Reactions | ESI-MS | On-line monitoring of reactions and characterization of short-lived intermediates. | nih.gov |

Applications of 2,6 Dimethoxybenzophenone and Analogues in Advanced Materials and Synthetic Processes

Role in Polymer Chemistry and as Polymerization Initiators

Benzophenone (B1666685) and its derivatives are prominent as Type II photoinitiators in the field of polymer chemistry, particularly for UV-curing applications. researchgate.netresearchgate.net A photoinitiator is a compound that, upon absorbing light energy, generates reactive species—either free radicals or cations—that initiate polymerization. sigmaaldrich.com

Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II initiators like benzophenones require a co-initiator. The process begins with the benzophenone molecule absorbing UV light, which promotes it to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state. This excited triplet state does not break apart but instead engages in a bimolecular reaction, abstracting a hydrogen atom from a synergistic molecule, or co-initiator (often an amine or an ether). sigmaaldrich.com This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator. The latter is typically responsible for initiating the polymerization of monomers, such as acrylates. researchgate.netnih.gov

The development of polymeric and supramolecular photoinitiators based on the benzophenone structure is a significant area of research. researchgate.netnih.gov These advanced initiators are designed to have high initiation efficiency while addressing issues like the migration of small molecule initiators from the cured polymer, which is a critical concern in applications such as food packaging and medical devices. researchgate.netrsc.org While benzophenone itself and various derivatives are widely used, specific data on the photoinitiation efficiency of 2,6-Dimethoxybenzophenone is not prominently featured in available literature.

Table 1: General Classification of Photoinitiators

| Class | Mechanism | Example Compound Classes | Common Co-initiators |

|---|---|---|---|

| Type I | Unimolecular bond cleavage upon irradiation to yield free radicals. sigmaaldrich.com | Acylphosphine oxides, α-Hydroxyketones | Not required |

| Type II | Bimolecular reaction where the excited initiator interacts with a co-initiator. sigmaaldrich.com | Benzophenones, Thioxanthones | Aliphatic and aromatic amines |

This table is based on information from Sigma-Aldrich product literature. sigmaaldrich.com

Integration into Functional Materials Development

The unique electronic and structural properties of specialized organic molecules allow for their integration into novel functional materials. However, based on available research, the direct application of this compound in the following areas is not well-documented.

Conductive polymers are organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. researchgate.net Their structure consists of a conjugated π-system along the polymer backbone, which allows for the movement of charge carriers (polarons or bipolarons) when the material is doped. researchgate.net Synthesis methods can include photochemical polymerization, which uses light and a photosensitizer, often a ketone, to initiate the process. mdpi.com Despite the potential role of ketones in this area, there is no specific mention in the surveyed literature of this compound being used in the synthesis or as a component of conductive polymers.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The choice of the organic linker is critical as it defines the pore size, structure, and functionality of the resulting framework. researchgate.net Linkers are typically multidentate ligands such as dicarboxylates or disulfonates. For instance, linkers with a "2,6-" substitution pattern, such as 2,6-naphthalene dicarboxylate and anthraquinone-2,6-disulfonate, have been successfully used to create highly porous and functional MOFs. researchgate.netrsc.org However, the literature does not indicate that this compound is utilized as a building block or linker in the synthesis of MOFs.

Contributions to Green Chemistry Methodologies

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. gcande.org Photochemistry is considered an inherently green technology because light is a traceless and clean reagent, often allowing reactions to proceed with high selectivity under mild conditions. nih.gov

A key principle of green chemistry is the reduction or elimination of organic solvents, which contribute significantly to industrial waste. ajgreenchem.com Performing reactions under solvent-free conditions or in environmentally benign solvents like water is a primary goal. ajgreenchem.comnih.gov Photochemical reactions can often be conducted with minimal solvent, contributing to more sustainable synthetic pathways.

Combining photochemistry with microflow reactor technology offers a powerful tool for green synthesis. nih.gov Microreactors feature small-dimension channels, which ensure uniform light distribution throughout the reaction medium, overcoming the limitations of light penetration that affect conventional large-scale batch reactors. This precise control over irradiation time, temperature, and mixing leads to enhanced reaction rates, higher yields, and improved selectivity. nih.gov

A key example of this synergy involves an analogue of the target compound, 4,4'-Dimethoxybenzophenone (B177193) (DMBP). This isomer has been employed as a photosensitizer in the microflow-mediated photodecarboxylation of phthaloylglycine. beilstein-journals.org In this process, the reaction performed in a microflow device showed significantly higher conversion compared to the equivalent batch reaction under the same time frame, highlighting the efficiency of microphotochemistry. beilstein-journals.org

Table 2: Comparison of Batch vs. Microflow Photodecarboxylation Using a Dimethoxybenzophenone (B8647296) Analogue

| Parameter | Batch Reaction | Microflow Reaction |

|---|---|---|

| Reactant | Phthaloylglycine | Phthaloylglycine |

| Sensitizer (B1316253) | 4,4'-Dimethoxybenzophenone (DMBP) | 4,4'-Dimethoxybenzophenone (DMBP) |

| Irradiation Time | 1 hour | 1 hour (residence time) |

| Result | Incomplete Conversion | Complete Conversion |

Data derived from supporting information for a study on microphotochemistry. beilstein-journals.org

This application of 4,4'-Dimethoxybenzophenone demonstrates the potential role of dimethoxy-substituted benzophenone analogues as effective photosensitizers in advanced, green chemical processes like microflow reactions. beilstein-journals.org

Precursors for Complex Organic Architectures

The this compound scaffold and its analogues serve as pivotal starting materials in the multi-step synthesis of a variety of complex organic architectures. The strategic placement of the methoxy (B1213986) groups on one of the phenyl rings significantly influences the electronic properties and reactivity of the molecule, making it a versatile precursor for constructing intricate heterocyclic and polycyclic systems. Researchers have leveraged this unique structural motif to develop efficient synthetic routes to valuable compounds such as xanthones and their derivatives.

One of the most prominent applications of benzophenone analogues is in the synthesis of the xanthone (B1684191) core, a tricyclic aromatic structure found in numerous natural products with significant pharmacological activities. sc.eduup.ptnih.gov The classical and most popular method for this transformation involves the cyclodehydration of 2,2'-dihydroxybenzophenone (B146640) derivatives. up.ptnih.gov This approach underscores the role of the benzophenone skeleton as a direct precursor to these complex heterocyclic systems.

A specific and modern example is the efficient, two-step synthesis of 3,6-dimethoxyxanthone from the analogue 2,2',4,4'-tetrahydroxybenzophenone. sc.edusc.edu This process highlights the utility of benzophenone derivatives in creating functionalized xanthones. The synthesis begins with a microwave-assisted annulation of the tetrahydroxybenzophenone, followed by a methylation step to yield the final product. sc.edusc.edu This method has been optimized to produce high yields, demonstrating its effectiveness. sc.edu

Table 1: Two-Step Synthesis of 3,6-Dimethoxyxanthone

| Step | Starting Material | Reaction | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,2',4,4'-Tetrahydroxybenzophenone | Microwave-assisted annulation with sodium acetate (B1210297) catalyst (200 °C, 30-40 min) | 3,6-Dihydroxyxanthone | 93 |

| 2 | 3,6-Dihydroxyxanthone | Methylation using dimethyl sulfate (B86663) (DMS) and sodium carbonate in acetone | 3,6-Dimethoxyxanthone | 94 |

Data sourced from Knisely et al. (2022) sc.edusc.edu

Further expanding on this, diversity-oriented synthesis strategies have been employed to create libraries of novel xanthone analogues. semanticscholar.org These methods focus on optimizing the key polar condensation and heterocyclization steps to allow for the generation of various polyhalogenated xanthones. For instance, the choice of base was found to be critical, with cesium carbonate providing superior conversion compared to potassium salts in the coupling stage. semanticscholar.org These halogenated xanthone platforms can then be further elaborated through cross-coupling reactions, such as the Suzuki coupling, to introduce additional diversity, functionalizing multiple positions on the xanthone core. semanticscholar.org This demonstrates how the benzophenone precursor is instrumental in building a foundation for complex, architecturally diverse molecular libraries.

The utility of the dimethoxyphenyl motif, characteristic of this compound analogues, extends to the synthesis of other heterocyclic systems like aurones. For example, 4,6-dimethoxybenzofuran-3(2H)-one, a key building block for aurone (B1235358) synthesis, can be prepared in two steps from phloroglucinol. researchgate.net This intermediate is then condensed with various benzaldehyde (B42025) derivatives to construct a range of 4,6-dimethoxy-substituted aurones. researchgate.net

Additionally, the closely related 2,6-dimethoxy-1,4-benzoquinone (B191094) has been used as a precursor for the synthesis of complex natural products. Its reaction with organometallic reagents allows for the regioselective introduction of side chains, leading to the formation of mono- and diprenylated derivatives and benzopyran structures. researchgate.net This showcases the role of the 2,6-dimethoxy substitution pattern in guiding the construction of intricate molecules. researchgate.net

Supramolecular Chemistry Involving Benzophenone Derivatives

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the encapsulation of a "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to form inclusion complexes with suitable guest molecules, altering the guest's physical and chemical properties. rsc.orgthno.org

Benzophenone (B1666685) and its derivatives are excellent candidates for guest molecules, particularly with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. sci-hub.semdpi.com The formation of a 1:1 inclusion complex between benzophenone derivatives and β-cyclodextrin has been demonstrated, with the interaction being significantly influenced by the nature of substituents on the aromatic rings. rsc.org Hydrophobic substituents, such as the methoxy (B1213986) groups in 2,6-dimethoxybenzophenone, are known to enhance complex formation, while hydrophilic groups can hinder it. rsc.org The primary driving forces for this complexation are hydrophobic and van der Waals interactions between the guest molecule and the cyclodextrin (B1172386) cavity.

A detailed thermodynamic study of the inclusion complex formed between 2-chlorobenzophenone (B131818) (2ClBP), a structural analog of this compound, and β-cyclodextrin (β-CD) provides quantitative insight into this process. The complexation was found to have a 1:1 stoichiometry, and its formation is thermodynamically favorable in aqueous solution, driven by both enthalpy and entropy changes. nih.gov In contrast, in a methanol-water medium, the process becomes largely enthalpy-driven. nih.gov

| Solvent System | Formation Constant (K) | ΔH° (kJ/mol) | ΔS° (J/K·mol) | Stoichiometry (Host:Guest) |

|---|---|---|---|---|

| Aqueous Solution | 3846 M-1 | -10.58 | +33.76 | 1:1 |

| Methanol/Water (50:50 v/v) | 419 M-1 | -27.25 | -45.12 | 1:1 |

| Methanol/Water (65:35 v/v) | 166 M-1 |

Further studies involving chemically modified β-cyclodextrin derivatives, such as 4,4´-diaminodiphenyl ether-bridged-bis-β-cyclodextrin, have also shown the formation of stable 1:1 inclusion complexes with benzophenone. sci-hub.se These complexation processes are spontaneous and primarily enthalpy-driven. sci-hub.se The encapsulation of benzophenone within the cyclodextrin cavity can also influence its photochemical behavior. scite.ai

Principles of Self-Assembly and Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the guiding principle behind self-assembly. The benzophenone scaffold can be incorporated into more complex molecules designed to self-assemble into well-defined nanostructures.

Similarly, benzophenone units have been integrated into bis-urea macrocycles. These molecules self-assemble to form columnar host structures capable of binding guest molecules within their channels. rsc.orgscite.ai This assembly is a clear demonstration of molecular recognition, where the specific shape and chemical functionality of the benzophenone bis-urea units dictate their arrangement into a larger, functional architecture. The crystal packing of molecules containing 2,6-dimethoxyphenyl groups also demonstrates these principles, where edge-to-face arene-arene interactions dictate the solid-state structure. mdpi.com

Supramolecular Catalysis using Benzophenone Scaffolds

When a self-assembled system possesses a catalytically active site, it is known as a supramolecular catalyst. The benzophenone scaffold, being a well-known photosensitizer, is particularly useful for constructing supramolecular photocatalysts.

The self-assembled nanostructures of the N-(3-benzoylbenzoyl)-Phe-Phe conjugate act as a photocatalyst for the E-Z photoisomerization of stilbene (B7821643) derivatives. nih.govacs.org The supramolecular assembly creates a unique environment that facilitates the catalytic process.

Furthermore, the self-assembled benzophenone bis-urea macrocycles demonstrate remarkable catalytic activity in selective oxidation reactions. rsc.org Upon UV irradiation in the presence of oxygen, the benzophenone units generate singlet oxygen. rsc.orgscite.ai When guest molecules like alkenes or cumene (B47948) are bound within the columnar host structure, they undergo selective oxidation. rsc.org For instance, 2-methyl-2-butene (B146552) is oxidized to the allylic alcohol, 3-methyl-2-buten-1-ol, with 90% selectivity. rsc.org This high selectivity is attributed to the confined environment of the supramolecular host, which is a hallmark of enzymatic catalysis. rsc.org

| Substrate (Guest) | Major Product | Selectivity |

|---|---|---|

| 2-methyl-2-butene | 3-methyl-2-buten-1-ol | 90% |

| Cumene | α,α'-dimethyl benzyl (B1604629) alcohol | 63% |

Emerging Research Directions and Future Perspectives for 2,6 Dimethoxybenzophenone

Development of Novel Synthetic Pathways and Methodologies

The efficient synthesis of 2,6-Dimethoxybenzophenone is foundational to its further study and application. While classical methods provide a basis, emerging research is focused on developing more sustainable, efficient, and scalable synthetic routes.

The primary and most direct pathway for synthesizing substituted benzophenones is the Friedel-Crafts acylation . chemistryjournals.netlibretexts.org For this compound, this would involve the reaction of 1,3-dimethoxybenzene (B93181) with benzoyl chloride. Traditionally, this reaction requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which can generate significant corrosive waste. libretexts.org

Future research is aimed at overcoming these limitations through several innovative approaches:

Green Catalysis: A significant push is towards replacing traditional Lewis acids with environmentally benign solid acid catalysts. Zeolites, such as H-Y and H-BEA, have shown high efficiency and selectivity in the acylation of other dimethoxybenzenes, offering a reusable and less polluting alternative. researchgate.net Other green catalysts like metal triflates (e.g., Hafnium(IV) triflate, Bismuth(III) triflate) are also being explored for their high activity and reusability in Friedel-Crafts reactions. chemistryjournals.net

Microwave-Assisted Synthesis: The application of microwave irradiation is a promising methodology to accelerate reaction times and improve yields. Microwave-assisted organic synthesis has been effectively used for modifying related complex benzophenone (B1666685) structures and represents a viable future direction for the primary synthesis of this compound. sc.edu

Alternative Acylating Agents: Exploration of acylating agents other than benzoyl chloride, such as benzoic anhydride (B1165640), could offer different reaction kinetics and selectivity, particularly when paired with novel catalytic systems. researchgate.net

| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Uses AlCl₃ catalyst with benzoyl chloride. | Well-established and understood mechanism. | chemistryjournals.netlibretexts.org |

| Solid Acid Catalysis | Employs reusable catalysts like zeolites (H-Y, H-BEA). | Reduced environmental waste, easier product separation, catalyst reusability. | researchgate.net |

| Metal Triflate Catalysis | Uses catalytic amounts of metal triflates [e.g., Bi(OTf)₃]. | High catalytic activity, often recoverable and reusable. | chemistryjournals.net |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction. | Dramatically reduced reaction times and potential for improved yields. | sc.edu |

Exploration of Untapped Photoreactivity Modes and Applications

The benzophenone core is a classic chromophore, known for its ability to absorb UV light and undergo intersystem crossing to a reactive triplet state. This state is capable of abstracting hydrogen atoms from other molecules, a principle widely used in photochemistry and polymer curing. acs.org The presence of two electron-donating methoxy (B1213986) groups at the ortho positions of one phenyl ring is expected to significantly modulate these fundamental photochemical properties.

Future research directions in the photoreactivity of this compound include:

Modulated Triplet State Reactivity: The ortho-methoxy groups can influence the energy and lifetime of the excited triplet state. Their steric bulk may hinder the typical intermolecular hydrogen abstraction by the carbonyl group, potentially opening pathways for different, more selective photochemical reactions. Studies on other ortho-substituted benzophenones have shown that substitution directly impacts the dynamics of the triplet state. rsc.org

Intramolecular Reactions: While this compound lacks the ortho-alkyl groups necessary for the classic photoenolization reaction, the proximity of the methoxy groups to the excited carbonyl could facilitate novel intramolecular cyclization or rearrangement reactions, leading to complex heterocyclic products. Substitution patterns are known to enable unique intramolecular photoredox processes in other benzophenones. nih.gov

Tailored Photosensitization: The specific UV absorption spectrum of this compound, which is shifted by the methoxy substituents, could be harnessed. nih.gov This allows for its potential use as a photosensitizer in applications where specific wavelength selectivity is crucial, such as in targeted photopolymerization or in initiating specific organic reactions without affecting other light-sensitive components in a mixture.

| Photochemical Property | Parent Benzophenone Behavior | Predicted Influence of 2,6-Dimethoxy Groups | References |

|---|---|---|---|

| UV Absorption | Strong absorption in the UVA range. | Shift in absorption maximum (likely bathochromic) and intensity. | nih.gov |

| Intersystem Crossing | High efficiency (ΦISC ≈ 1). | Potential alteration of rate and efficiency due to electronic effects. | acs.org |

| Primary Photoreaction | Intermolecular hydrogen abstraction by the triplet state. | Steric hindrance from ortho-groups may reduce intermolecular reactivity and favor intramolecular pathways. | rsc.org |

Advanced Computational Modeling for Predictive Design and Discovery

Advanced computational chemistry offers powerful tools to predict the behavior of this compound and to guide the design of new derivatives with tailored functionalities, saving significant experimental time and resources. Density Functional Theory (DFT) is a particularly valuable methodology for these investigations. nih.gov

Emerging research will likely leverage computational modeling to:

Predict Electronic and Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, while analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into its electronic transitions and reactivity. researchgate.netkaust.edu.sa

Map Reactivity and Intermolecular Interactions: Calculating the Molecular Electrostatic Potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. sciprofiles.com Furthermore, Hirshfeld surface analysis can be used to predict and quantify non-covalent interactions like π–π stacking in the solid state, which is vital for designing crystal structures in functional materials. nih.gov

Guide Derivative Design: By computationally screening derivatives of this compound with various additional substituents, researchers can identify candidates with optimized properties—such as a specific absorption wavelength or enhanced thermal stability—before committing to their synthesis.

| Computational Method | Predicted Property | Application in Research & Design | References |

|---|---|---|---|

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. | Understanding steric effects and predicting molecular shape. | researchgate.net |

| HOMO-LUMO Analysis | Energy gap, electron distribution in frontier orbitals. | Predicting electronic transitions, redox potentials, and general reactivity. | kaust.edu.sa |

| TD-DFT | UV-Vis absorption spectra. | Guiding applications in photochemistry and as a UV absorber. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the molecule's surface. | Identifying reactive sites for chemical reactions. | sciprofiles.com |

| Hirshfeld Surface Analysis | Quantification of intermolecular interactions. | Predicting crystal packing and designing solid-state materials. | nih.gov |

Integration into Next-Generation Functional Materials and Sustainable Technologies

The inherent properties of the benzophenone scaffold suggest that this compound could be a valuable component in advanced materials. While its direct applications are still under exploration, the known uses of its isomers, such as 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) (Benzophenone-6), provide a clear roadmap for future research. chemimpex.comhandom-chem.com

Future perspectives for integration include:

Advanced UV Stabilizers: Benzophenones are widely used as UV absorbers to prevent the photodegradation of plastics, coatings, and cosmetic formulations. chemimpex.comlookchem.com The specific absorption profile and solubility of this compound, governed by its substitution pattern, could offer superior performance or compatibility with specific polymer matrices (e.g., specialty polymers, high-performance materials) compared to existing commercial stabilizers. chemimpex.comboropharm.com